molecular formula C5H2ClF2NO2S B13484599 2-(3-Chloroisothiazol-4-yl)-2,2-difluoroacetic acid

2-(3-Chloroisothiazol-4-yl)-2,2-difluoroacetic acid

Cat. No.: B13484599
M. Wt: 213.59 g/mol
InChI Key: KHVMCDZIRUUUML-UHFFFAOYSA-N
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Description

2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the reaction of a thiazole derivative with a difluoroacetic acid precursor. Common synthetic routes may include:

    Halogenation: Introduction of the chlorine atom into the thiazole ring.

    Fluorination: Incorporation of fluorine atoms into the acetic acid moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the thiazole ring or the acetic acid moiety.

    Substitution: Replacement of the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the thiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological activity being studied. For example, if it has antimicrobial properties, it may inhibit bacterial enzymes or disrupt cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-1,2-thiazol-4-yl)acetic acid: Lacks the difluoro substitution.

    2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoropropionic acid: Has a propionic acid moiety instead of acetic acid.

Uniqueness

2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and difluoro groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C5H2ClF2NO2S

Molecular Weight

213.59 g/mol

IUPAC Name

2-(3-chloro-1,2-thiazol-4-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C5H2ClF2NO2S/c6-3-2(1-12-9-3)5(7,8)4(10)11/h1H,(H,10,11)

InChI Key

KHVMCDZIRUUUML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)Cl)C(C(=O)O)(F)F

Origin of Product

United States

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